molecular formula C7H5NO2 B6229038 1,2-benzoxazol-4-ol CAS No. 1360931-63-0

1,2-benzoxazol-4-ol

Cat. No.: B6229038
CAS No.: 1360931-63-0
M. Wt: 135.1
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Benzoxazol-4-ol can be synthesized through various methods. One common approach involves the cyclization of 2-aminophenol with carboxylic acids or their derivatives. For example, the reaction of 2-aminophenol with salicylic acid under acidic conditions can yield this compound . Another method involves the use of aldehydes, such as 4-hydroxybenzaldehyde, which reacts with 2-aminophenol in the presence of an acid catalyst to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,2-Benzoxazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Benzoxazol-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-benzoxazol-4-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In cancer research, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Benzoxazol-4-ol is unique due to the presence of the hydroxyl group at the fourth position, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications .

Properties

CAS No.

1360931-63-0

Molecular Formula

C7H5NO2

Molecular Weight

135.1

Purity

95

Origin of Product

United States

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